Lipophilicity Enhancement: LogP Comparison vs. Unsubstituted Core Scaffold
The target compound exhibits significantly higher computed lipophilicity compared to the unsubstituted 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one core (CAS 89860-74-2). The trifluoromethyl group increases XLogP3 by +0.9 units, which directly influences passive membrane permeability and plasma protein binding in drug discovery contexts [1]. This difference is critical when selecting a scaffold for CNS or intracellular targets requiring adequate logP values.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (PubChem) |
| Comparator Or Baseline | Unsubstituted core (CAS 89860-74-2): XLogP3 = 1.9 (Kuujia.com) |
| Quantified Difference | +0.9 logP units |
| Conditions | Computed by XLogP3 3.0 / PubChem release 2021.05.07 |
Why This Matters
A 0.9 logP unit increase translates to roughly an 8-fold increase in partition coefficient, which can substantially enhance membrane permeability and is a key differentiator in selecting building blocks for CNS-penetrant or intracellular-targeted compounds.
- [1] PubChem. (2026). 3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one, CID 3811925, and 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one, CID 1120789. National Center for Biotechnology Information. View Source
